![molecular formula C22H35NO3 B042405 Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate CAS No. 100499-85-2](/img/structure/B42405.png)

Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

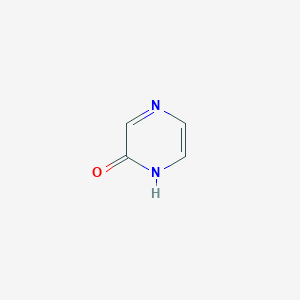

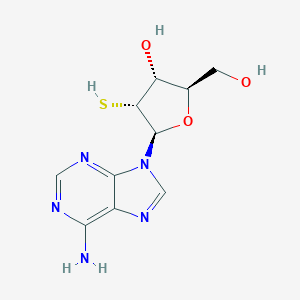

Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate (ETBPC) is an organic compound that is used as an intermediate in the synthesis of various pharmaceuticals and is also used as a research chemical in laboratory experiments. It is a tertiary amine that is a derivative of piperidine, a cyclic amine, and has a molecular weight of 324.41 g/mol. ETBPC has a melting point of approximately 80 °C and is soluble in both water and organic solvents.

Scientific Research Applications

- Antioxidant Properties : EBPC’s hydroxyl group contributes to its antioxidant activity, which could be valuable in drug development for conditions related to oxidative stress .

- Neuroprotection : Researchers explore EBPC derivatives for their potential neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- Polymer Synthesis : EBPC derivatives can serve as building blocks for designing functional polymers. Their unique structure and reactivity make them interesting candidates for creating novel materials .

- Nanoparticle Stabilization : EBPC-based ligands can stabilize metal nanoparticles, enhancing their catalytic properties and enabling applications in green chemistry and environmental remediation .

- Supercapacitors : EBPC derivatives, when incorporated into electrode materials, exhibit high theoretical capacity and redox activity. These properties make them promising for supercapacitor applications .

- Lithium-Ion Batteries : Researchers investigate EBPC-based materials as anodes or cathodes due to their electrochemical stability and reversible redox behavior .

- Asymmetric Synthesis : EBPC derivatives can act as chiral ligands in asymmetric catalysis, facilitating the creation of enantiomerically pure compounds .

- Metal-Catalyzed Reactions : EBPC-based complexes show catalytic activity in various transformations, such as C–C bond formation and oxidation reactions .

- Water Treatment : EBPC derivatives can adsorb heavy metal ions from water, making them useful in water purification and environmental cleanup .

- Photocatalysis : Researchers explore EBPC-modified semiconductors for photocatalytic degradation of organic pollutants in wastewater .

Drug Development and Medicinal Chemistry

Materials Science and Nanotechnology

Electrochemistry and Energy Storage

Organic Synthesis and Catalysis

Environmental Chemistry and Remediation

Quantum Science and Technology

Mechanism of Action

Target of Action

Similar compounds have been used in the development of protein degraders . These compounds typically target specific proteins for degradation, altering cellular processes and potentially leading to therapeutic effects.

Mode of Action

It’s known that similar compounds function as linkers in protac (proteolysis-targeting chimeras) development . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Pharmacokinetics

Similar compounds have been reported to have a boiling point of 204°c , and a density of 1.02 g/mL at 25°C , which could influence its bioavailability and pharmacokinetics.

properties

IUPAC Name |

ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO3/c1-5-26-21(25)18-12-15-23(16-13-18)14-6-7-20(24)17-8-10-19(11-9-17)22(2,3)4/h8-11,18,20,24H,5-7,12-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAAPQXURBSWHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCCC(C2=CC=C(C=C2)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate | |

CAS RN |

100499-85-2 |

Source

|

| Record name | Ethyl 1-(4-(4-(1,1-dimethylethyl)phenyl)-4-hydroxybutyl)piperidine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100499852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 1-(4-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-HYDROXYBUTYL)PIPERIDINE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN6VVX638B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)

![1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene](/img/structure/B42337.png)